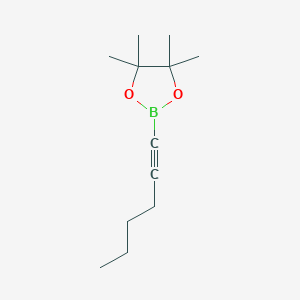

2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound exhibit characteristic signals:

- δ 1.26 ppm (s, 12H) : Methyl groups on the dioxaborolane ring.

- δ 2.28–2.36 ppm (m, 2H) : Methylene protons adjacent to the alkyne.

- δ 1.77 ppm (t, 2H) : Terminal methyl group in the hexynyl chain.

¹¹B NMR shows a singlet at δ 24.25 ppm , typical of sp²-hybridized boron in dioxaborolanes. ¹³C NMR confirms the alkyne functionality with a signal at δ 84.3 ppm (C≡C) and quaternary boron-bonded carbon at δ 101.7 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 208.1567 ([M+H]⁺), consistent with the molecular formula C₁₂H₂₁BO₂. Fragmentation patterns include loss of the hexynyl group (m/z 141.0924) and sequential cleavage of methyl groups.

Comparative Analysis with Related 1,3,2-Dioxaborolane Derivatives

Structural and electronic differences between this compound and its analogs are summarized below:

Table 2: Comparative properties of 1,3,2-dioxaborolane derivatives

Key trends:

- Electronic Effects : Electron-withdrawing groups (e.g., phenylethynyl) deshield the boron center, shifting ¹¹B NMR upfield compared to alkyl-substituted derivatives.

- Steric Effects : Bulky substituents like hexynyl reduce reactivity in Suzuki-Miyaura couplings due to hindered transmetalation.

- Thermal Stability : Tetramethyl substitution enhances thermal stability, with decomposition temperatures exceeding 150°C for most derivatives.

Properties

IUPAC Name |

2-hex-1-ynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRRXQHUSGAWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450892 | |

| Record name | 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159087-40-8 | |

| Record name | 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of a boronic ester by introducing the hexynyl substituent onto the 1,3,2-dioxaborolane ring. The key approaches include:

- Direct borylation of hex-1-yne or its derivatives

- Nucleophilic substitution involving lithiated alkynes and boron electrophiles

- Transition metal-catalyzed coupling reactions

The compound’s preparation is often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis of sensitive boron intermediates.

Preparation via Reaction of Hex-1-yn-1-yloxy Derivatives with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

One documented method involves reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran (THF) under nitrogen atmosphere at room temperature. The reaction proceeds smoothly over 1.5 hours, followed by concentration and purification via silica gel chromatography using petroleum ether/ethyl acetate (60:1) as eluent. This method yields the boronate ester with the hexynyl substituent attached to the dioxaborolane ring.

| Parameter | Details |

|---|---|

| Starting material | 1-(hex-1-yn-1-yloxy)-3-methylbenzene (0.5 mmol) |

| Boron reagent | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.55 mmol) |

| Solvent | Tetrahydrofuran (2.0 mL) |

| Atmosphere | Nitrogen |

| Temperature | Room temperature |

| Reaction time | 1.5 hours |

| Purification | Silica gel chromatography (petroleum ether/EtOAc = 60/1) |

This approach is advantageous due to mild conditions and straightforward purification, producing the target compound with good purity.

Preparation via Lithiation of Hex-1-yne Followed by Reaction with Boron Electrophiles

Another common synthetic route involves the generation of a lithiated hex-1-yne intermediate by treating hex-1-yne with n-butyllithium at low temperature (typically -78 °C) in dry THF. The lithiated species is then reacted with 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired boronate ester.

| Step | Conditions and Reagents |

|---|---|

| Lithiation | Hex-1-yne + n-butyllithium (1.1 equiv) in dry THF at -78 °C |

| Electrophile addition | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1 equiv) added dropwise at -78 °C |

| Reaction time | Stirring at -78 °C for 6 hours, then warming to room temperature overnight |

| Workup | Quenching with water, extraction with ethyl acetate, washing, drying, and concentration |

| Purification | Column chromatography |

Alternative Synthetic Routes and Related Boronate Esters

While direct preparation of this compound is less frequently reported, related boronate esters have been synthesized via:

- Hydroboration of alkynes with pinacolborane derivatives under catalytic conditions.

- Cross-coupling reactions involving preformed boronate esters and alkynyl halides.

- Three-step syntheses starting from dichloromethylboronic acid derivatives , followed by ring closure with pinacol.

These methods provide insights into the versatility of boronate ester synthesis and may be adapted for the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reaction of hexynyl ether with dioxaborolane | 1-(hex-1-yn-1-yloxy)-3-methylbenzene + 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF, N2, RT, 1.5 h | Mild conditions, simple purification | Requires pre-functionalized ether |

| Lithiation of hex-1-yne + boronate electrophile | Hex-1-yne + n-BuLi (-78 °C), then 2-(iodomethyl)-dioxaborolane | High regioselectivity, direct alkynylation | Low temperature, moisture sensitive |

| Hydroboration or cross-coupling (general) | Pinacolborane derivatives, catalysts, alkynes or halides | Versatile, catalytic | May require optimization for target |

Research Findings and Notes

- The dioxaborolane ring in the compound adopts a twisted conformation, influencing its reactivity and stability.

- The hexynyl substituent is introduced with retention of the alkyne functionality, enabling further synthetic transformations.

- Purification is typically achieved by silica gel chromatography with non-polar solvents, reflecting the compound’s moderate polarity.

- The compound is sensitive to moisture and air; thus, inert atmosphere techniques are essential during synthesis and handling.

- NMR and crystallographic data confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or esters, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert this compound into corresponding alkanes or alkenes.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: This compound is used in the development of biologically active molecules, including potential drug candidates.

Medicine: It plays a role in the synthesis of pharmaceuticals, aiding in the creation of compounds with therapeutic potential.

Industry: It is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with a palladium catalyst. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronate complex.

Comparison with Similar Compounds

Key Research Findings

- Steric vs. Electronic Tuning : Bulky substituents (e.g., AnthBpin) stabilize boronates but limit reactivity, while alkyne groups balance reactivity and moderate steric demand .

- Regioselectivity in C–H Borylation : HBpin derivatives with linear alkyne substituents (e.g., hexynyl) may favor ortho-borylation in aromatic systems compared to branched analogs .

- Low-Yield Challenges : Alkyne-functionalized dioxaborolanes often require stringent anhydrous conditions to prevent protodeboronation, as seen in ’s 13% yield .

Q & A

Q. What are the key synthetic routes for preparing 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronylation of terminal alkynes. A general procedure involves reacting hex-1-yne with a boronate ester (e.g., pinacolborane) under Pd catalysis. For optimization:

- Use Pd(PPh₃)₄ (0.5–2 mol%) in THF at 60–80°C for 12–24 hours .

- Monitor reaction progress via TLC (1:9 EtOAc/hexanes, Rf ≈ 0.35) and purify via silica gel chromatography.

- Key parameters: anhydrous conditions, inert atmosphere (argon), and stoichiometric control of alkyne/boron reagent (1:1.1 ratio) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regioselectivity and absence of byproducts (e.g., protodeboronation). Look for diagnostic peaks: alkyne protons (δ 1.8–2.2 ppm), dioxaborolane methyl groups (δ 1.3 ppm) .

- X-ray Crystallography : Resolves bond angles and confirms sp² hybridization of boron (B–O bond length ~1.36 Å) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> (m/z calculated for C12H21BO2: 208.17) .

Q. What are the primary applications of this compound in cross-coupling reactions?

- Methodological Answer : It serves as a boronic ester precursor in Suzuki-Miyaura couplings for synthesizing conjugated alkynes. Example protocol:

- React with aryl halides (e.g., 4-bromotoluene) using PdCl₂(dppf) (2 mol%), K₂CO₃ (2 eq), in DME/H₂O (3:1) at 80°C .

- Monitor coupling efficiency via GC-MS or <sup>11</sup>B NMR to detect residual boronate .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store under argon at –20°C in flame-sealed ampules or Schlenk flasks.

- Avoid moisture and oxygen: degradation via hydrolysis produces boric acid and hex-1-yne .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Work in a fume hood; boronate esters are air-sensitive and may release flammable alkynes upon decomposition .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., homocoupling vs. cross-coupling) be minimized during its use in catalysis?

- Methodological Answer :

- Kinetic Control : Optimize catalyst loading (≤1 mol% Pd) and temperature (60–70°C) to favor cross-coupling over Glaser-type homocoupling .

- Additives : Add CsF (1 eq) to enhance transmetallation efficiency and suppress β-hydride elimination .

- Solvent Screening : Use toluene/DMF mixtures (3:1) to stabilize the Pd intermediate .

Q. What strategies resolve contradictions in reported reactivity data (e.g., variable yields in Sonogashira reactions)?

- Methodological Answer :

- Systematic DOE (Design of Experiments) : Vary Pd source (e.g., Pd(OAc)₂ vs. PdCl₂), ligand (XPhos vs. SPhos), and base (K₃PO₄ vs. NaOtBu) .

- Mechanistic Probes : Use <sup>11</sup>B NMR to track boronate consumption and identify side reactions (e.g., protodeboronation) .

Q. How does steric hindrance from the hex-1-ynyl group influence its reactivity in B─O bond cleavage?

- Methodological Answer :

- Computational Analysis : DFT studies (B3LYP/6-31G*) show increased activation energy (~5 kcal/mol) for B─O cleavage compared to phenyl-substituted analogs .

- Experimental Validation : Compare hydrolysis rates (pH 7 buffer, 25°C) with 2-phenyl-dioxaborolane derivatives via UV-Vis (λmax = 270 nm) .

Q. Can this compound be used in tandem reactions (e.g., sequential cross-coupling and cyclization)?

- Methodological Answer :

- Case Study : After Suzuki coupling, perform alkyne-azide cycloaddition (CuAAC) with NaN₃ and CuI (1 mol%) in DMF/H₂O .

- Workflow :

Couple with 4-iodoaniline.

React intermediate with benzyl azide to form triazole-linked products (confirmed by HRMS and <sup>1</sup>H NMR) .

Q. What advanced techniques validate its role in photoactive materials (e.g., OLEDs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.